(1R,2R,7S,13R,14R,16S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
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Overview
Description
Evodol, with a purity of ≥95% (LC/MS-ELSD), is a natural product derived from plant sources. It has the empirical formula C26H28O9 and a molecular weight of 484.50 g/mol . This compound is primarily used in metabolomics, vitamins, nutraceuticals, and natural products research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Evodol involves several steps, starting from naturally occurring precursors. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is derived from plant sources, indicating that extraction and purification processes are involved .
Industrial Production Methods
Industrial production of Evodol typically involves large-scale extraction from plant materials, followed by purification using techniques such as liquid chromatography and mass spectrometry (LC/MS-ELSD). The compound is then crystallized to achieve the desired purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
Evodol undergoes various chemical reactions, including:
Oxidation: Evodol can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert Evodol into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Evodol molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
Scientific Research Applications
Evodol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of nutraceuticals and natural product formulations.
Mechanism of Action
The mechanism of action of Evodol involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with specific enzymes and receptors . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Evodol include:
Osajin: Another natural product with similar structural features.
Albiflorin: Known for its biological activities and used in similar research applications.
Hirsutenone: A compound with comparable chemical properties and applications.
Uniqueness of Evodol
Evodol stands out due to its unique combination of structural features and biological activities. Its high purity (≥95%) and specific applications in metabolomics and natural product research make it a valuable compound in various scientific fields .
Properties
IUPAC Name |
(1R,2R,7S,13R,14R,16S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19?,20+,23-,24-,25-,26+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGHLUWTFLYPMT-FBIYPHEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)OC2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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